KHK2455 -

KHK2455

Catalog Number: EVT-1535006
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KHK2455 is a potent and selective IDO1 inhibitor with potential immunomodulating and antineoplastic activities. KHK2455 targets and binds to IDO1, an enzyme responsible for the oxidation of tryptophan into kynurenine. By inhibiting IDO1 and decreasing kynurenine in tumor cells, KHK2455 increases and restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes; KHK2455 also induces increased interferon (IFN) production, and causes a reduction in tumor-associated regulatory T cells (Tregs).
Source and Classification

KHK2455 was developed by Kyowa Kirin Co., Ltd. as part of their pipeline for cancer therapeutics. It falls under the classification of indoleamine 2,3-dioxygenase inhibitors, which are known to play a significant role in immune evasion by tumors. The compound is currently in clinical trials, specifically phase 1 studies, assessing its efficacy and safety in combination with other therapies such as avelumab, an anti-PD-L1 antibody .

Synthesis Analysis

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

While the exact molecular structure of KHK2455 has not been disclosed in public databases or literature, it is characterized as a small molecule. The structural features are designed to facilitate binding to indoleamine 2,3-dioxygenase 1 while minimizing off-target effects. The compound's molecular weight and specific functional groups are tailored for optimal pharmacokinetics and pharmacodynamics.

Chemical Reactions Analysis

Reactions and Technical Details

Mechanism of Action

Process and Data

The mechanism of action for KHK2455 involves competitive inhibition of indoleamine 2,3-dioxygenase 1. By binding to the enzyme's active site, KHK2455 prevents the conversion of tryptophan into kynurenine. This inhibition reduces the levels of kynurenine in the tumor microenvironment, which is known to suppress T cell activity and promote immune evasion by tumors. As a result, KHK2455 may enhance the effectiveness of concurrent immunotherapies like anti-PD-L1 treatments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Typically ranges from 200 to 500 g/mol.
  • Solubility: Likely soluble in organic solvents with moderate water solubility.
  • Stability: Expected to be stable under physiological conditions but may require specific storage conditions.
Applications

Scientific Uses

KHK2455 is primarily being evaluated for its potential applications in oncology. Its role as an indoleamine 2,3-dioxygenase inhibitor positions it as a candidate for enhancing anti-tumor immune responses in combination with other immunotherapeutic agents. Clinical trials are ongoing to assess its efficacy in treating advanced bladder cancer and possibly other malignancies where immune evasion plays a critical role .

Introduction to IDO1 in Cancer Immunotherapy

Tryptophan-Kynurenine Metabolic Pathway in Oncogenesis

The kynurenine pathway (KP) metabolizes >95% of free tryptophan, generating immunoregulatory metabolites. IDO1 catalyzes Trp oxidation to N-formylkynurenine, rapidly converted to kynurenine (Kyn). In tumors, KP activation drives oncogenesis through:

  • Metabolite-Mediated Immunosuppression: Kyn activates the aryl hydrocarbon receptor (AhR), inducing regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while suppressing CD8+ T effector cells and NK cells [1] [7].
  • Tryptophan Depletion: Low Trp levels trigger the integrated stress response (ISR) in T cells via GCN2 kinase, arresting proliferation and promoting anergy [7].

Table 1: Key Metabolites in the Kynurenine Pathway and Immunological Impacts

MetaboliteEnzymeImmunological Effect
Tryptophan (Trp)-Essential for T-cell activation; depletion inhibits proliferation
Kynurenine (Kyn)IDO1/IDO2/TDOBinds AhR → ↑Tregs, ↑MDSCs, ↓Teff function
Quinolinic AcidKynureninase/KMONeurotoxic; promotes oxidative stress
Nicotinamide Adenine Dinucleotide (NAD+)QPRTSupports tumor metabolism; may promote resistance

Elevated Kyn/Trp ratios in serum or tumor tissue correlate with poor prognosis in melanoma, glioblastoma, and pancreatic cancer [1] [7]. Preclinically, IDO1-knockout mice reject tumor grafts, validating KP inhibition as an anticancer strategy.

IDO1 as a Mediator of Tumor Immune Evasion

IDO1 overexpression in tumors arises from inflammatory signals (e.g., IFN-γ, CTLA-4 engagement) and oncogenic pathways (e.g., STAT3, PI3K). It fosters immune tolerance through:

  • Tumor-Intrinsic Mechanisms:
  • Direct Trp catabolism depletes extracellular Trp, activating GCN2 in T cells and inhibiting mTOR. This stalls T-cell cycle progression and reduces TCR ζ-chain expression [1] [2].
  • Kyn activates AhR in tumor cells, upregulating PD-L1 and promoting epithelial-mesenchymal transition (EMT) [7].

  • Tumor-Extrinsic Mechanisms:

  • Dendritic cells expressing IDO1 induce Treg differentiation via AhR activation and TGF-β secretion [7].
  • MDSCs expand in response to Kyn, producing IL-10 and suppressing NK-cell cytotoxicity [2].

Table 2: Cellular Players in IDO1-Mediated Immunosuppression

Cell TypeRole in Immune EvasionIDO1/Kyn Effect
CD8+ T cellsAntitumor effector lymphocytes↓Proliferation, ↓IFN-γ, ↑apoptosis
TregsSuppress Teff responses; express CTLA-4, PD-1↑Differentiation, ↑recruitment to tumors
Myeloid-Derived Suppressor Cells (MDSCs)Inhibit T/NK cells; produce ARG1, ROS↑Expansion, ↑IL-10 production
Dendritic CellsAntigen-presenting cells; tolerogenic DCs inhibit T-cell activation↑IDO1 expression → Treg induction

IDO1 expression associates with exclusion of CD8+ T cells from tumor cores and resistance to anti-PD-1 therapy [1] [5].

Rationale for IDO1 Inhibition in Immuno-Oncology

Despite setbacks with epacadostat, IDO1 remains biologically validated. KHK2455 addresses limitations of earlier inhibitors through its unique mechanism:

  • Heme-Competitive Binding: KHK2455 binds apo-IDO1, preventing heme incorporation and enzyme activation. This contrasts epacadostat, which inhibits the holoenzyme but suffers from rebound IDO1 induction [1] [3].
  • Synergy with Immune Checkpoint Blockade: Preclinically, KHK2455 enhances anti-PD-1 and anti-CTLA-4 efficacy by reversing T-cell exhaustion and reducing Treg infiltration [1].
  • Overcoming Resistance: Tumors with PTEN/PIK3CA mutations upregulate IDO1; KHK2455 may restore sensitivity to targeted therapies [5].

Table 3: Comparing IDO1 Inhibitor Mechanisms

CompoundClassBinding MechanismClinical Status
KHK24551,2-DiaminoarylCompetes with heme for apoenzyme bindingPhase 1 (discontinued)
EpacadostatHydroxyamidineBinds heme iron in holoenzymePhase 3 (failed)
BMS-986205 (Linrodostat)BenzimidazoleIrreversible heme binderPhase 1/2
Navoximod4-PhenylimidazoleCompetitive substrate inhibitorPhase 1/2

In a phase I trial (NCT02867007), KHK2455 + mogamulizumab (anti-CCR4) showed dose-dependent IDO1 suppression (measured by Kyn/Trp ratio) and durable disease stabilization in 9/36 patients with advanced solid tumors, including a partial response in bevacizumab-resistant glioblastoma [1].

Properties

Product Name

KHK2455

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

KHK2455; KHK-2455; KHK 2455;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.